
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile
Overview
Description
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile is an organic compound characterized by the presence of a cyanomethyl group and four fluorine atoms attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical cyanomethylation, which can be achieved under mild conditions without the need for cyanide or strong bases . This process involves the generation of radicals from various functional groups, which then react with a cyanomethylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical cyanomethylation processes, utilizing photoredox catalysis or non-catalytic conditions to ensure efficient and scalable synthesis. The choice of reagents and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyanomethyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it useful in the development of advanced materials with specific properties.
Pharmaceuticals: The compound can be used in the late-stage functionalization of pharmaceutical agents, enhancing their properties or activity.
Mechanism of Action
The mechanism by which 4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile exerts its effects is primarily through its ability to participate in radical and coupling reactions. The presence of the cyanomethyl group and fluorine atoms influences the reactivity and stability of the compound, allowing it to act as an effective intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(Cyanomethyl)benzonitrile: Lacks the fluorine atoms, resulting in different reactivity and properties.
2,3,5,6-Tetrafluorobenzonitrile: Lacks the cyanomethyl group, limiting its applications in certain reactions.
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzamide: Contains an amide group instead of a nitrile, affecting its chemical behavior.
Uniqueness
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile is unique due to the combination of the cyanomethyl group and multiple fluorine atoms, which confer distinct electronic and steric properties. These features make it particularly valuable in synthetic chemistry and materials science, where specific reactivity and stability are required.
Properties
IUPAC Name |
4-(cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F4N2/c10-6-4(1-2-14)7(11)9(13)5(3-15)8(6)12/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZLADCDKJUECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=C1F)F)C#N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


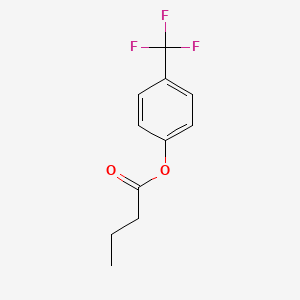
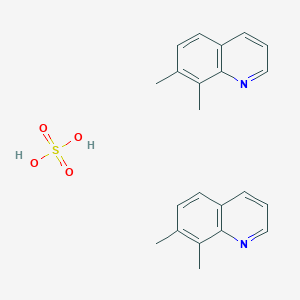
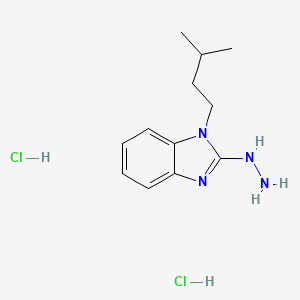
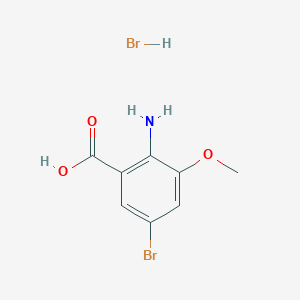
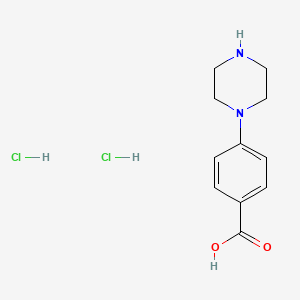
![1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3091051.png)
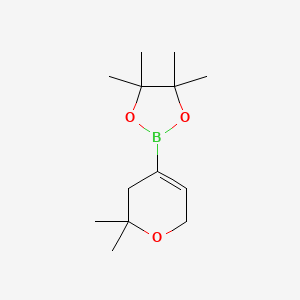


![6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B3091109.png)
![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3091112.png)
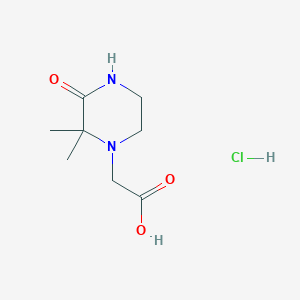

![5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B3091132.png)
